1-Bromo-4-(fluoromethyl)-2-iodobenzene
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Overview
Description
1-Bromo-4-(fluoromethyl)-2-iodobenzene is a useful research compound. Its molecular formula is C7H5BrFI and its molecular weight is 314.924. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radiochemistry
1-Bromo-4-(fluoromethyl)-2-iodobenzene has been utilized in various synthetic pathways. For instance, Ermert et al. (2004) explored its use in the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound significant for 18F-arylation reactions in radiochemistry (Ermert et al., 2004). Moreover, Klok et al. (2006) described its role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound relevant for medical imaging (Klok et al., 2006).
Organic Chemistry and Catalysis
The compound is also significant in organic chemistry. Lu et al. (2007) demonstrated its application in CuI-catalyzed domino processes to produce 2,3-disubstituted benzofurans (Lu et al., 2007). Additionally, Baenziger et al. (2019) reported its use in selective ortho-metalation reactions, which are crucial for synthesizing various organic compounds (Baenziger et al., 2019).
Lithium-Ion Batteries
In the field of energy, Zhang Qian-y (2014) explored its use as a bi-functional electrolyte additive for lithium-ion batteries, highlighting its potential in enhancing battery safety and performance (Zhang Qian-y, 2014).
Corrosion Inhibition
Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles from derivatives of this compound, investigating their potential as corrosion inhibitors for steels, which is critical in industrial applications (Negrón-Silva et al., 2013).
Fluorine Chemistry
Zhu et al. (2015) conducted a study on copper(0)-mediated fluoroalkylation, indicating the role of this compound in the development of new fluoroalkylation reactions under transition metal promotion (Zhu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMMDJIGWMAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.